N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,5-triazinan-2-ylidene}-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-{5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3,5-TRIAZINAN-2-YLIDENE}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a triazinane ring and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3,5-TRIAZINAN-2-YLIDENE}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to form the desired triazinane ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like EDCI.HCl under nitrogen protection .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3,5-TRIAZINAN-2-YLIDENE}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-{5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3,5-TRIAZINAN-2-YLIDENE}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3,5-TRIAZINAN-2-YLIDENE}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)acetamide
- N-(3,4-Dimethoxyphenyl)ethylamides of N-Benzoyl-α-Amino Acids
- 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}pentanenitrile
Uniqueness
N-{5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3,5-TRIAZINAN-2-YLIDENE}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE is unique due to its triazinane ring structure, which is not commonly found in similar compounds.
Properties
Molecular Formula |
C21H28N4O6S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C21H28N4O6S/c1-28-17-7-5-15(11-19(17)30-3)9-10-25-13-22-21(23-14-25)24-32(26,27)16-6-8-18(29-2)20(12-16)31-4/h5-8,11-12H,9-10,13-14H2,1-4H3,(H2,22,23,24) |
InChI Key |
NESOVVCMMJEZEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CNC(=NC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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